3,5-difluoro-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS and a molecular weight of 225.26 g/mol . This compound features a thiophene ring attached to an aniline moiety, with two fluorine atoms at the 3 and 5 positions on the benzene ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a metal catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The thiophene ring contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline can be compared with other similar compounds, such as:
3,5-difluoroaniline: Lacks the thiophene ring, making it less versatile in certain applications.
N-(thiophen-3-ylmethyl)aniline: Does not have the fluorine atoms, which may reduce its binding affinity and selectivity.
3,5-difluoro-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophene ring attached at a different position, potentially altering its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H9F2NS |
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Molecular Weight |
225.26 g/mol |
IUPAC Name |
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NS/c12-9-3-10(13)5-11(4-9)14-6-8-1-2-15-7-8/h1-5,7,14H,6H2 |
InChI Key |
QZOUVONTSBWRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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